Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

Description

The exact mass of the compound Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93776. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

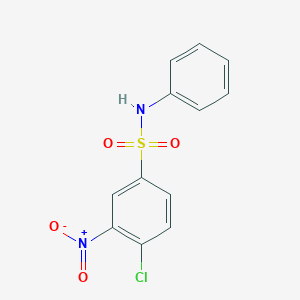

4-chloro-3-nitro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-11-7-6-10(8-12(11)15(16)17)20(18,19)14-9-4-2-1-3-5-9/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEGBBKQFMABPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059673 |

Source

|

| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-49-5 |

Source

|

| Record name | 4-Chloro-3-nitro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitro-N-phenylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-3-nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, supplemented with detailed experimental protocols and a relevant biochemical pathway visualization. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Physical and Chemical Properties

4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with the chemical formula C₁₂H₉ClN₂O₄S.[1][2][3] Its chemical structure incorporates a benzenesulfonamide core with a chloro and a nitro substituent on one phenyl ring and another phenyl group attached to the sulfonamide nitrogen.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 137-49-5 | [1][2][3] |

| Molecular Formula | C₁₂H₉ClN₂O₄S | [1][2][3] |

| Molecular Weight | 312.73 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| XlogP (Predicted) | 2.9 |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide and the determination of its melting point. These protocols are based on general and established laboratory techniques.

Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

This procedure is adapted from general methods for the synthesis of N-aryl sulfonamides from benzenesulfonyl chlorides and aniline.

Materials:

-

4-chloro-3-nitrobenzenesulfonyl chloride

-

Aniline

-

Pyridine (or another suitable base like triethylamine)

-

A suitable solvent (e.g., acetone, tetrahydrofuran)

-

Ice bath

-

Standard laboratory glassware

-

Stirring apparatus

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a reaction flask, dissolve aniline (1.0 equivalent) in the chosen solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the stirred solution.

-

In a separate container, dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.

-

Add the 4-chloro-3-nitrobenzenesulfonyl chloride solution dropwise to the cooled aniline solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent, such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a crystalline solid, a key indicator of purity.[1][4][5]

Materials:

-

Purified 4-chloro-3-nitro-N-phenylbenzenesulfonamide (finely powdered and dry)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the sample of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is completely dry and finely powdered.[5] If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm.[1] This is achieved by tapping the open end of the capillary into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an initial, rapid determination, heat the sample at a rate of 10-20°C per minute to get an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the sample again, but this time, as the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).

-

Record the temperature at which the entire sample has completely melted.

-

The melting point is reported as the range between these two temperatures. A narrow melting range (0.5-1°C) is indicative of a pure compound.

Signaling Pathway Involvement

A derivative of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to mitigate psoriasiform lesions by inhibiting the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1) signaling pathways. This highlights a potential area of therapeutic application for compounds with this chemical scaffold.

Caption: Inhibition of MAPK and NF-κB pathways.

References

An In-depth Technical Guide to Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, with the CAS number 137-49-5. The information is curated for professionals in research and development, offering available data on its chemical properties, synthesis, and analytical methods.

Core Chemical Information

Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-, also known as 3-nitro-4-chloro benzene sulfonanilide, is a sulfonamide derivative with a molecular formula of C₁₂H₉ClN₂O₄S.[1][2] It is recognized as a chemical intermediate, particularly in the synthesis of azo dyes.[3]

Physicochemical Properties

A summary of the key physical and chemical properties for Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is presented in the table below. Please note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| CAS Number | 137-49-5 | [1][2] |

| Molecular Formula | C₁₂H₉ClN₂O₄S | [1][2] |

| Molecular Weight | 312.73 g/mol | [1] |

| IUPAC Name | 4-chloro-3-nitro-N-phenylbenzenesulfonamide | [4] |

| Synonyms | 3-NITRO-4-CHLORO BENZENE SULFONANILIDE, 4-Chlor-3-nitro-N-phenylbenzolsulfonamid | [1] |

| Predicted Boiling Point | 474.5 ± 55.0 °C | [1] |

| Predicted Density | 1.545 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 7.19 ± 0.10 | [1] |

Synthesis and Manufacturing

The synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- is a two-step process. The first step involves the preparation of the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride. The second step is the reaction of this intermediate with aniline to form the final product.

Synthesis Workflow

Caption: A diagram illustrating the two-step synthesis process.

Experimental Protocols

Step 1: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride [5][6][7]

This process involves the direct chlorosulfonation of o-chloro-nitrobenzene.

-

Reactants:

-

o-chloro-nitrobenzene (1 mol)

-

Chlorsulfonic acid (4 to 5 mols)

-

-

Procedure:

-

The reaction is initiated by reacting o-chloro-nitrobenzene with chlorsulfonic acid.

-

The reaction temperature is controlled and increased stepwise from approximately 100°C to 130°C. A typical procedure involves maintaining the temperature at 100°C for one hour, then raising it to 110°C for one hour, followed by one hour at 120°C, and finally completing the reaction by heating for about three more hours at 130°C.

-

The progress of the reaction is monitored by the evolution of hydrogen chloride gas.

-

Upon completion, the reaction mixture is added to a slurry of crushed ice and water to precipitate the product.

-

The resulting solid, 4-chloro-3-nitrobenzene sulfonyl chloride, is recovered by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a non-polar or low-polarity solvent such as petroleum ether. This method has been reported to yield a product with a purity of 99.96%.[6]

-

Step 2: Synthesis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-

While it is understood that the reaction of 4-chloro-3-nitrobenzene sulfonyl chloride with aniline yields the final product, a detailed public-domain experimental protocol for this specific conversion (CAS 137-49-5) was not identified in the conducted search. Generally, such reactions involve the nucleophilic attack of the amine on the sulfonyl chloride, often in the presence of a base to neutralize the HCl byproduct.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl-.[8]

HPLC Method Outline

-

Technique: Reverse Phase (RP) HPLC.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid should be replaced with formic acid.[8]

-

Column: A Newcrom R1 HPLC column has been mentioned for the separation of this compound.[8]

Biological Activity and Applications in Drug Development

As of the date of this guide, no specific biological activities, signaling pathway interactions, or applications in drug development have been reported in the scientific literature for Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5).

It is noteworthy that other N-substituted benzenesulfonamide derivatives have been investigated for a range of biological activities. For instance, hydrazone derivatives of sulfonamides have shown potential as antimicrobial and anticancer agents.[9] However, no such studies have been specifically linked to the N-phenyl derivative .

Professionals in drug development are advised to consider this compound as a novel chemical entity for screening in relevant biological assays to explore its potential therapeutic applications.

Safety Information

Safety data sheets (SDS) and other safety-related information should be consulted prior to handling this chemical. As a nitro-aromatic compound and a sulfonamide derivative, appropriate personal protective equipment (PPE) and handling procedures for chemical reagents of this class are recommended.

Conclusion

Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- (CAS 137-49-5) is a well-defined chemical intermediate with established synthesis routes for its precursor. While its primary documented use is in the dye industry, the lack of reported biological activity data presents an opportunity for its exploration in drug discovery and development programs. Further research is required to elucidate its pharmacological profile and potential therapeutic value. Researchers are encouraged to perform their own experimental verification of the properties and synthesis protocols outlined in this guide.

References

- 1. Buy meso-2,3-Diphenyl-succinic acid diethyl ester (EVT-1189726) | 13638-89-6 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Benzenesulfonamide, 4-chloro-3-nitro-n-phenyl- (C12H9ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 5. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. Benzenesulfonamide, 4-chloro-3-nitro-N-phenyl- | SIELC Technologies [sielc.com]

- 9. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral and Experimental Profile of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data, information from analogous compounds, and established synthetic methodologies to serve as a valuable resource for researchers.

Core Data Presentation

The following tables summarize the key spectral information for 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Table 1: Mass Spectrometry Data

| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 313.00444 | 163.5 |

| [M+Na]⁺ | 334.98638 | 170.8 |

| [M-H]⁻ | 310.98988 | 170.5 |

| [M+NH₄]⁺ | 330.03098 | 177.8 |

| [M+K]⁺ | 350.96032 | 161.5 |

| [M]⁺ | 311.99661 | 165.3 |

| [M]⁻ | 311.99771 | 165.3 |

Note: Data is predicted and sourced from PubChem.

Table 2: Estimated ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-2 |

| ~7.8 | dd | 1H | H-6 |

| ~7.6 | d | 1H | H-5 |

| ~7.3-7.1 | m | 5H | Phenyl-H |

| ~10.5 | br s | 1H | NH |

Note: These are estimated values based on the analysis of structurally similar compounds, such as 4-nitro-N-phenylbenzenesulfonamide and other substituted N-phenylbenzenesulfonamides.

Table 3: Estimated ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NO₂ |

| ~141 | C-S |

| ~138 | Phenyl C-N |

| ~135 | C-Cl |

| ~132 | C-H (adjacent to NO₂) |

| ~130 | Phenyl C-H |

| ~129 | Phenyl C-H |

| ~126 | Phenyl C-H |

| ~125 | C-H (adjacent to S) |

| ~122 | C-H (adjacent to Cl) |

Note: These are estimated values based on spectral data of related aromatic sulfonamides.

Table 4: Estimated Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | N-H stretch |

| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretch |

| ~1340, ~1160 | Asymmetric and symmetric SO₂ stretch |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~840 | C-Cl stretch |

Note: These are estimated values based on characteristic vibrational frequencies of the functional groups present in the molecule.

Experimental Protocols

A detailed methodology for the synthesis and characterization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is provided below.

Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

This synthesis is a two-step process starting from o-chloronitrobenzene.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The precursor, 4-chloro-3-nitrobenzenesulfonyl chloride, can be synthesized via the chlorosulfonation of o-chloronitrobenzene.[1][2]

-

Reaction: o-chloronitrobenzene is reacted with an excess of chlorosulfonic acid.

-

Procedure:

-

To a flask equipped with a stirrer and a gas outlet, add 4-5 molar equivalents of chlorosulfonic acid.

-

Cool the acid in an ice bath and slowly add 1 molar equivalent of o-chloronitrobenzene while maintaining the temperature below 10°C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 120°C for 4 hours.[1] The reaction progress can be monitored by the evolution of HCl gas.

-

After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-chloro-3-nitrobenzenesulfonyl chloride, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Step 2: Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

The final product is synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with aniline.

-

Reaction: 4-chloro-3-nitrobenzenesulfonyl chloride is reacted with aniline in the presence of a base.

-

Procedure:

-

Dissolve 1 molar equivalent of aniline in a suitable solvent such as dichloromethane or pyridine in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1 molar equivalent of 4-chloro-3-nitrobenzenesulfonyl chloride in the same solvent. If not using pyridine as the solvent, add 1.1 molar equivalents of a base like triethylamine or pyridine to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Spectral Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

References

Predicted Mechanism of Action for 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a predicted mechanism of action for the compound 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to a lack of direct experimental data on this specific molecule, this guide extrapolates a potential mechanism based on the published activity of a close structural analog, 4-chloro-3-nitro-N-butylbenzenesulfonamide. The proposed mechanism involves the modulation of voltage-gated potassium channels, a critical component of neuronal excitability. This whitepaper presents the available data, details relevant experimental protocols from analogous studies, and provides visualizations of the predicted signaling pathways to guide future research and drug development efforts.

Introduction

4-chloro-3-nitro-N-phenylbenzenesulfonamide is a sulfonamide derivative with potential for biological activity. While direct studies on its mechanism of action are not currently available in the public domain, research on structurally similar compounds provides a strong basis for a predicted mechanism. This guide focuses on the hypothesis that 4-chloro-3-nitro-N-phenylbenzenesulfonamide acts as a modulator of voltage-gated potassium (Kv) channels, specifically targeting the Kv3.1 subtype.

Predicted Target and Mechanism of Action

The predicted primary target for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is the Kv3.1 voltage-gated potassium channel . This prediction is based on studies of the analogous compound, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), which has been identified as a reversible, use-dependent, open-channel blocker of Kv3.1 channels.[1]

The proposed mechanism of action is as follows:

-

Channel Opening: The Kv3.1 channel opens in response to membrane depolarization.

-

Drug Binding: 4-chloro-3-nitro-N-phenylbenzenesulfonamide is predicted to enter the open channel pore and bind to a site within the ion conduction pathway.

-

Channel Blockade: This binding event physically obstructs the flow of potassium ions through the channel, thereby inhibiting its function.

-

Use-Dependency: The blocking action is expected to be more pronounced with higher frequencies of channel opening, a characteristic feature of open-channel blockers.[1]

This mechanism suggests that 4-chloro-3-nitro-N-phenylbenzenesulfonamide could modulate neuronal firing rates and have potential applications in conditions characterized by neuronal hyperexcitability.

Quantitative Data (Based on Analog SMD2)

The following table summarizes the quantitative data obtained for the analog 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) in its action on Kv3.1 channels.[1] These values provide a benchmark for the predicted activity of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

| Parameter | Value | Description |

| IC₅₀ | ~10 µM | The half maximal inhibitory concentration, indicating the concentration of SMD2 required to block 50% of the Kv3.1 channel current. |

| Hill Coefficient | ~2 | Suggests that at least two molecules of SMD2 may be required to bind to the channel to produce the blocking effect, or that there is positive cooperativity in binding. |

| Steady-State Inactivation (V₁/₂) | Control: -22.9 ± 1.5 mV | The voltage at which 50% of the channels are in the inactivated state. |

| SMD2: -30.3 ± 1.3 mV | The shift in V₁/₂ in the presence of SMD2 suggests that the drug stabilizes the inactivated state of the channel. | |

| Slope Factor (k) | Control: 5.3 ± 0.9 mV | Represents the steepness of the voltage dependence of inactivation. |

| SMD2: 6 ± 0.8 mV | A minimal change in the slope factor indicates that the fundamental voltage-sensing mechanism of inactivation is likely not the primary target. |

Key Experimental Protocols (Based on Analog SMD2 Studies)

The following are detailed methodologies for key experiments that would be crucial for validating the predicted mechanism of action of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, based on the protocols used for its N-butyl analog.[1]

Cell Culture and Transfection

-

Cell Line: L-929 cells (or other suitable heterologous expression systems like HEK293 or CHO cells).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Cells are transiently transfected with a plasmid vector containing the cDNA for the human Kv3.1 channel using a suitable transfection reagent (e.g., Lipofectamine 2000). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to identify successfully transfected cells for electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the ionic currents flowing through the Kv3.1 channels in the presence and absence of the test compound.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.3 with KOH).

-

-

Recording Procedure:

-

Transfected cells (identified by GFP fluorescence) are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied using a patch-clamp amplifier and data acquisition software. Currents are typically filtered at 2 kHz and sampled at 10 kHz.

-

The test compound is applied to the cells via the perfusion system.

-

Visualizations

Predicted Signaling Pathway

References

Solubility and Analysis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Due to the limited availability of specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and ethanol in publicly accessible literature, this document outlines established experimental protocols for determining solubility. Furthermore, it presents available solubility data for structurally related compounds to offer a comparative context. This guide also details the general mechanism of action for sulfonamides, a class of compounds to which 4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs, providing a relevant biological pathway for researchers.

Solubility Data

The following table summarizes the available solubility information for related compounds:

| Compound | Solvent | Solubility | Reference |

| 4-chloro-3-nitrobenzoic acid | Ethanol | Soluble | [1][2] |

| 4-chloro-3-nitrobenzenesulfonamide | Water | 224.8 mg/L (at 15°C) | |

| Benzenesulfonamide | Water | Low solubility | [3] |

| Benzenesulfonamide | Alcohols, Acetone | More soluble than in water | [3] |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide in DMSO and ethanol, the following established experimental methodologies can be employed. The choice of method may depend on factors such as the required accuracy, available sample quantity, and the specific properties of the solute and solvent.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining solubility. It involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the remaining solute.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 4-chloro-3-nitro-N-phenylbenzenesulfonamide is added to a known volume of the desired solvent (DMSO or ethanol) in a sealed container.

-

Equilibration: The mixture is agitated using a shaker or magnetic stirrer at a constant temperature for a sufficient duration to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration.

-

Solute Quantification: A precise volume of the clear supernatant is transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is carefully evaporated under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved compound is determined by subtracting the initial weight of the container.

-

Solubility Calculation: The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Spectroscopic Method

The spectroscopic method offers a faster alternative to the gravimetric method and is particularly useful for compounds with a distinct chromophore that absorbs ultraviolet (UV) or visible light.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve: A series of standard solutions of 4-chloro-3-nitro-N-phenylbenzenesulfonamide with known concentrations are prepared in the selected solvent. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve is then generated by plotting absorbance against concentration.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Filtration and Dilution: The saturated solution is filtered to remove any undissolved solid. The clear supernatant is then diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the predetermined λmax.

-

Concentration Determination: The concentration of the diluted sample is determined using the calibration curve.

-

Solubility Calculation: The original solubility of the saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.

General Mechanism of Action of Sulfonamides

4-chloro-3-nitro-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[4][5] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and RNA synthesis.[4][] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to the inhibition of bacterial growth and replication.[7][8]

Below is a diagram illustrating the general mechanism of action of sulfonamides.

Caption: General mechanism of action of sulfonamides.

Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for determining the solubility of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. sdichem.com [sdichem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. nbinno.com [nbinno.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. ajchem-b.com [ajchem-b.com]

In Silico Target Prediction for 4-chloro-3-nitro-N-phenylbenzenesulfonamide: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico target prediction process for the novel chemical entity 4-chloro-3-nitro-N-phenylbenzenesulfonamide. Aimed at researchers, scientists, and professionals in drug development, this document details both ligand-based and structure-based computational methodologies to elucidate potential biological targets. We present a systematic workflow, from initial target profiling using similarity-based approaches to confirmatory analysis via molecular docking. Detailed experimental protocols for key computational experiments are provided to ensure reproducibility. All quantitative data from the prediction servers are summarized in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams, adhering to stringent design specifications for clarity and readability. This guide serves as a practical framework for the initial stages of drug discovery and hypothesis generation for uncharacterized small molecules.

Introduction

The identification of biological targets for novel chemical compounds is a critical and often rate-limiting step in the drug discovery pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses about the mechanism of action of a small molecule. By leveraging the vast amount of publicly available bioactivity data, these computational techniques can predict potential protein targets, thereby guiding subsequent experimental validation and accelerating the drug development process.

This whitepaper focuses on the application of a multi-faceted in silico approach to predict the biological targets of 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a compound with potential therapeutic applications. We will explore both ligand-based methods, which rely on the principle of chemical similarity, and structure-based methods, specifically molecular docking, which simulates the interaction between the compound and a potential protein target.

Ligand-Based Target Prediction

Ligand-based target prediction methods operate on the principle that structurally similar molecules are likely to have similar biological activities. These approaches compare the chemical features of a query molecule to a large database of compounds with known protein targets.

Methodology: SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

Experimental Protocol:

-

Input Molecule: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 4-chloro-3-nitro-N-phenylbenzenesulfonamide, C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)--INVALID-LINK--[O-], was submitted to the SwissTargetPrediction server.

-

Organism Selection: Homo sapiens was selected as the target organism.

-

Prediction Execution: The prediction algorithm was initiated. The server compares the input molecule to a database of over 370,000 active compounds and their corresponding targets.

-

Data Analysis: The results, which include a list of predicted targets ranked by probability, were collected and organized. The probability score reflects the likelihood of the query molecule binding to the predicted target based on the similarity to known ligands.

Predicted Targets

The following table summarizes the top-ranked predicted targets for 4-chloro-3-nitro-N-phenylbenzenesulfonamide obtained from SwissTargetPrediction.

| Target Class | Target Name | UniProt ID | Probability | Known Actives (2D/3D) |

| Enzyme | Carbonic anhydrase II | P00918 | 0.235 | 100 / 100 |

| Enzyme | Prostaglandin G/H synthase 2 | P35354 | 0.118 | 98 / 98 |

| Voltage-gated ion channel | Voltage-gated potassium channel subunit Kv3.1 | Q03721 | 0.059 | 2 / 2 |

| Enzyme | Carbonic anhydrase IV | P22748 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase I | P00915 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase IX | Q16790 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase XII | O43570 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase VA, mitochondrial | P35218 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase VB, mitochondrial | Q9Y697 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase VI | P23280 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase VII | P43166 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase-related protein | Q8N1Q1 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase-related protein 10 | Q9NS85 | 0.059 | 100 / 100 |

| Enzyme | Carbonic anhydrase-related protein 11 | Q8N302 | 0.059 | 100 / 100 |

| Enzyme | Prostaglandin G/H synthase 1 | P23219 | 0.059 | 100 / 100 |

Structure-Based Target Prediction: Molecular Docking

To further investigate the plausibility of the top-ranked predicted target, molecular docking was performed. This structure-based method predicts the binding conformation and affinity of a ligand to a protein receptor with a known three-dimensional structure. Based on the high probability score from the ligand-based prediction, Carbonic Anhydrase II (PDB ID: 2CBA) was selected for this analysis.

Methodology: Molecular Docking with AutoDock Vina

Experimental Protocol:

3.1.1. Ligand Preparation:

-

2D to 3D Conversion: The 2D structure of 4-chloro-3-nitro-N-phenylbenzenesulfonamide was drawn using MarvinSketch and converted to a 3D structure.

-

Energy Minimization: The 3D structure was subjected to energy minimization using the MMFF94 force field to obtain a stable, low-energy conformation.

-

File Format Conversion: The energy-minimized structure was saved in the PDBQT file format using AutoDockTools, which includes the addition of Gasteiger charges and the definition of rotatable bonds.

3.1.2. Receptor Preparation:

-

PDB Structure Retrieval: The crystal structure of human Carbonic Anhydrase II (PDB ID: 2CBA) was downloaded from the RCSB Protein Data Bank.[1]

-

Protein Cleaning: All water molecules and co-crystallized ligands were removed from the protein structure using UCSF Chimera.

-

Addition of Hydrogens: Polar hydrogen atoms were added to the protein structure.

-

Charge Assignment: Gasteiger charges were computed and assigned to all atoms of the protein.

-

File Format Conversion: The prepared receptor was saved in the PDBQT file format.

3.1.3. Molecular Docking Simulation:

-

Grid Box Definition: A grid box was defined to encompass the active site of Carbonic Anhydrase II. The dimensions of the grid box were set to 25 x 25 x 25 Å, centered on the catalytic zinc ion.

-

Docking Execution: The molecular docking simulation was performed using AutoDock Vina. The software exhaustively searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity in kcal/mol.

-

Results Analysis: The predicted binding poses and their corresponding binding affinities were analyzed. The pose with the lowest binding energy is considered the most favorable.

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using the Graphviz DOT language to illustrate the in silico target prediction workflow and a hypothetical signaling pathway involving a predicted target.

In Silico Target Prediction Workflow

Hypothetical Signaling Pathway of Carbonic Anhydrase II in Glaucoma

Carbonic Anhydrase II is a well-established target for glaucoma treatment.[2][3] Its inhibition reduces the production of aqueous humor, thereby lowering intraocular pressure. The following diagram illustrates this pathway.

Discussion and Future Directions

The in silico analysis presented in this guide provides a strong foundation for the initial characterization of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. The ligand-based approach, utilizing SwissTargetPrediction, identified Carbonic Anhydrase II as a high-probability target, a finding that is further supported by the prediction of several other carbonic anhydrase isoforms. This suggests a potential role for this compound in physiological processes regulated by these enzymes, such as pH homeostasis and fluid secretion. The identification of Prostaglandin G/H synthase 2 (COX-2) as another potential target suggests possible anti-inflammatory activity.[4][5] The prediction of activity at voltage-gated potassium channels, though with lower probability, warrants further investigation, especially given that a structurally related compound has shown activity at these channels.

The proposed molecular docking protocol provides a clear path for the structural validation of the predicted interaction with Carbonic Anhydrase II. Favorable binding energies and interactions with key active site residues from this simulation would lend significant support to the hypothesis that 4-chloro-3-nitro-N-phenylbenzenesulfonamide is an inhibitor of this enzyme.

It is crucial to emphasize that in silico predictions are hypotheses that require experimental validation. The next steps in the investigation of this compound should involve in vitro enzymatic assays to confirm the inhibitory activity against the top-predicted targets, particularly Carbonic Anhydrase II and COX-2. Subsequent cell-based assays and eventually in vivo studies would be necessary to fully elucidate the pharmacological profile and therapeutic potential of 4-chloro-3-nitro-N-phenylbenzenesulfonamide.

Conclusion

This technical guide has demonstrated a comprehensive and systematic in silico workflow for the target prediction of 4-chloro-3-nitro-N-phenylbenzenesulfonamide. By integrating ligand-based and structure-based computational methods, we have generated a prioritized list of potential biological targets and provided detailed protocols for further computational and experimental investigation. This approach exemplifies a modern, efficient strategy for the early stages of drug discovery, enabling a more focused and data-driven approach to understanding the mechanism of action of novel chemical entities.

References

- 1. rcsb.org [rcsb.org]

- 2. CRISPR-Cas9-mediated deletion of carbonic anhydrase 2 in the ciliary body to treat glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]

- 5. ijbs.com [ijbs.com]

A Comprehensive Review of 4-Chloro-3-nitrobenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-chloro-3-nitrobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive literature review of its derivatives, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described to facilitate reproducibility and further investigation.

Synthesis of 4-Chloro-3-nitrobenzenesulfonamide and its Derivatives

The foundational molecule, 4-chloro-3-nitrobenzenesulfonamide, is typically synthesized from 2-chloronitrobenzene. One common method involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid. The resulting 4-chloro-3-nitrobenzene sulfonyl chloride is then reacted with aqueous ammonia to yield the final product.[1]

A described synthesis protocol is as follows:

-

Chlorosulfonic acid (450 mL) is slowly added to 2-chloronitrobenzene (100 g).

-

The reaction mixture is heated to 100°C and maintained at this temperature for 6 hours.

-

After cooling to ambient temperature, the mixture is stirred for an additional 12 hours.

-

The reaction mass is then slowly poured into chilled aqueous ammonia (800 mL) and stirred for 3 hours at -10°C.

-

The mixture is warmed to 23°C and stirred for 2 hours.

-

The resulting solid is filtered and washed with water.

-

The crude product is purified by crystallization from a methanol-water mixture and then toluene to yield 4-chloro-3-nitrobenzenesulfonamide.[1]

An alternative approach for the synthesis of the key intermediate, 4-chloro-3-nitrobenzene sulfonyl chloride, involves the direct chlorosulfonation of o-chloro-nitrobenzene with an excess of chlorosulfonic acid at elevated temperatures (100-130°C).[2][3] This intermediate is crucial for the synthesis of various N-substituted derivatives.

Derivatives can be synthesized by reacting 4-chloro-3-nitrobenzene sulfonyl chloride with a variety of amines, amino acids, or other nucleophiles to generate a library of compounds with diverse functionalities.

Biological Activities of 4-Chloro-3-nitrobenzenesulfonamide Derivatives

Derivatives of 4-chloro-3-nitrobenzenesulfonamide have demonstrated a wide range of biological activities, including enzyme inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition: Certain derivatives of 4-chloro-3-sulfamoyl benzoic acid, a related structure, have shown potent inhibitory activity against carbonic anhydrase (CA) isozymes I, II, and IV.[4] Some of these compounds exhibited low nanomolar affinity for CA II and IV, which are involved in aqueous humor secretion, suggesting their potential as topical anti-glaucoma agents.[4] Notably, some 4-chloro-3-sulfamoyl benzenecarboxamides displayed higher affinity for CA I than for the highly sensitive CA II isozyme.[4]

Potassium Channel Modulation: A specific derivative, 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2), has been identified as a reversible and use-dependent blocker of KV3.1 potassium channels.[5] This compound acts as an open-channel blocker, with its action enhanced by high-frequency stimulation.[5] The study of SMD2 suggests that N-alkylsulfonamides could represent a new class of pharmacological modulators for KV3.1 channels.[5]

A series of 4-chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic properties.[6] Many of these compounds exhibited moderate to high antistaphylococcal activity against both standard and clinical strains.[6] Derivatives featuring electron-donating alkyl substituents on the phenyl ring were found to be particularly promising.[6] Furthermore, a number of these thiourea derivatives displayed cytotoxicity against various human hematological tumor cell lines.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 4-chloro-3-nitrobenzenesulfonamide derivatives found in the literature.

Table 1: Potassium Channel (KV3.1) Inhibition

| Compound | IC50 (µM) | Hill Coefficient | Cell Line | Reference |

| 4-chloro-3-nitro-N-butylbenzenesulfonamide (SMD2) | ~10 | ~2 | L-929 | [5] |

Table 2: Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| Phenylthioureas | Staphylococcus (standard and clinical strains) | 2 - 64 | [6] |

Table 3: Cytotoxic Activity of 4-Chloro-3-nitrophenylthiourea Derivatives

| Compound Class | Cell Line | CC50 (µM) | Reference |

| Phenylthioureas (compounds 1-6, 8-19) | MT-4 and other human hematological tumor cell lines | ≤ 10 | [6] |

Key Experimental Protocols

The effects of 4-chloro-3-nitro-N-butylbenzenesulfonamide on KV3.1 channels were investigated using the whole-cell patch-clamp technique on L-929 cells heterologously expressing the channels.[5] This technique allows for the measurement of ionic currents across the cell membrane, providing insights into the blocking mechanism of the compound. Key parameters analyzed include the current-voltage relationship, activation and deactivation time constants, and steady-state inactivation.[5]

The antimicrobial activity of 4-chloro-3-nitrophenylthiourea derivatives was determined using microbial sensitivity tests to establish the Minimum Inhibitory Concentration (MIC) values against various bacterial strains.[6]

The cytotoxic effects of the thiourea derivatives were evaluated against different cell lines, including immortalized human keratinocytes (HaCaT) and various human hematological tumor cell lines, to determine the 50% cytotoxic concentration (CC50).[6]

Signaling Pathways and Experimental Workflows

To visualize the process of identifying and characterizing the biological activity of these derivatives, the following workflow diagram is provided.

Caption: A generalized workflow for the synthesis and biological evaluation of 4-chloro-3-nitrobenzenesulfonamide derivatives.

The interaction of 4-chloro-3-nitro-N-butylbenzenesulfonamide with the KV3.1 channel can be conceptually illustrated as follows.

Caption: A diagram illustrating the open-channel blocking mechanism of a 4-chloro-3-nitrobenzenesulfonamide derivative on the KV3.1 potassium channel.

References

- 1. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-3-nitro-N-butylbenzenesulfonamide acts on KV3.1 channels by an open-channel blocker mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the potential therapeutic applications of benzenesulfonamide compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document delves into the mechanisms of action, quantitative efficacy data, and detailed experimental methodologies to support further research and development in this promising area.

Anticancer Applications: Targeting Carbonic Anhydrases

A primary mechanism through which benzenesulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor growth, proliferation, and metastasis. By inhibiting these enzymes, benzenesulfonamide derivatives can disrupt the pH balance, leading to apoptosis and reduced tumor progression.[3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various benzenesulfonamide derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 23 | MDA-MB-231 (Triple-Negative Breast Cancer) | 20.5 ± 3.6 | [1][5] |

| Compound 23 | IGR39 (Malignant Melanoma) | 27.8 ± 2.8 | [1][5] |

| Compound 4e | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.58 | [3] |

| Compound 4e | MCF-7 (Breast Cancer) | 4.58 | [3] |

| Compound 4g | MCF-7 (Breast Cancer) | 2.55 | [3] |

| Compound A6 | MCF-7 (Breast Cancer) | ~50 | [4] |

| Compound A15 | SK-BR-3 (Breast Cancer) | ~50 | [4] |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.95 | [4] |

| Doxorubicin | SK-BR-3 (Breast Cancer) | 0.64 | [4] |

The inhibitory potency of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is presented below as Ki values (inhibition constant), where a lower value indicates greater potency.

| Compound/Derivative | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) | Reference |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [6] |

| Benzenesulfonamide 4a-k series | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [2] |

| Benzenesulfonamide 16 | 552.4 | 350.1 | 1350 | 54.5 | [6] |

| Benzenesulfonamide 17 (4-Cl) | 582.1 | 126.9 | 458.3 | 32.0 | [6] |

| Benzenesulfonamide 21 (3-NO2) | 650.2 | 88.3 | 215.6 | 45.8 | [6] |

| Benzenesulfonamide 23 (2-CH3) | 785.4 | 97.6 | 115.6 | 38.4 | [6] |

Antimicrobial and Anti-inflammatory Potential

Benzenesulfonamide derivatives have also demonstrated significant antimicrobial and anti-inflammatory activities. Their antimicrobial effects are attributed to the inhibition of essential metabolic pathways in bacteria.[3] The anti-inflammatory properties often involve the modulation of signaling pathways such as the NF-κB pathway, a key regulator of inflammation.[7][8]

Quantitative Data: Anti-inflammatory and Antimicrobial Activity

The in vivo anti-inflammatory efficacy of benzenesulfonamide derivatives is often evaluated using the carrageenan-induced rat paw edema model.

| Compound | Dosage | Inhibition of Edema (%) | Time Point | Reference |

| Compound 1 | 200 mg/kg | 96.31 | 4 h | [9] |

| Compound 2 | 200 mg/kg | 72.08 | 4 h | [9] |

| Compound 3 | 200 mg/kg | 99.69 | 4 h | [9] |

| Indomethacin | 10 mg/kg | 57.66 | 4 h | [9] |

| Compound 4a | Not Specified | 94.69 | 1 h | [10] |

| Compound 4c | Not Specified | 94.69 | 1 h | [10] |

The antimicrobial activity is determined by the minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 4d | E. coli | 6.72 | [10] |

| Compound 4h | S. aureus | 6.63 | [10] |

| Compound 4a | P. aeruginosa | 6.67 | [10] |

| Compound 4a | S. typhi | 6.45 | [10] |

| Compound 4f | B. subtilis | 6.63 | [10] |

| Compound 4e | C. albicans | 6.63 | [10] |

| Compound 4h | C. albicans | 6.63 | [10] |

| Compound 4e | A. niger | 6.28 | [10] |

Experimental Protocols

Synthesis of Novel 1,3,5-Triazinyl Benzenesulfonamides

This protocol describes a general method for the synthesis of novel benzenesulfonamide derivatives incorporating a 1,3,5-triazine ring, which has shown significant biological activity.[11][12][13][14]

Materials:

-

Cyanuric chloride

-

Substituted anilines/amines

-

4-Aminobenzoic acid

-

Sodium carbonate

-

Acetone

-

Water

-

Microwave reactor (optional)

Procedure:

-

Monosubstitution: Dissolve cyanuric chloride in acetone and cool in an ice bath. Separately, dissolve the first amine (e.g., 4-aminobenzoic acid) and sodium carbonate in water. Add the amine solution dropwise to the cyanuric chloride solution with constant stirring. Continue stirring in the ice bath for 2-4 hours.

-

Disubstitution: To the monosubstituted product, add a solution of the second amine in acetone. Allow the reaction to warm to room temperature and stir for another 4-6 hours.

-

Trisubstitution: For the final substitution, the reaction mixture can be heated under reflux or using microwave irradiation with the third amine until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][4][15][16][17][18]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzenesulfonamide test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzenesulfonamide compounds in the growth medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the acute anti-inflammatory activity of compounds.[9][19][20][21][22][23]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Benzenesulfonamide test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the benzenesulfonamide compounds.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After 1 hour of compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydrase Method

This assay measures the inhibition of CA-catalyzed hydration of CO2.[2][24][25][26][27][28][29]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Benzenesulfonamide test compounds

-

CO2-saturated water

-

Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isoenzymes and various concentrations of the benzenesulfonamide inhibitors in the buffer.

-

Assay Execution: In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.

-

Monitoring the Reaction: The hydration of CO2 produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator. The initial rate of the reaction is recorded.

-

Data Analysis: Determine the enzyme activity in the presence and absence of the inhibitor. Calculate the inhibition constant (Ki) for each compound against each CA isoform.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Carbonic Anhydrase Inhibition Pathway

The following diagram illustrates the mechanism of carbonic anhydrase inhibition by benzenesulfonamides in the tumor microenvironment.

Caption: Carbonic Anhydrase IX Inhibition by Benzenesulfonamides.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the general workflow for screening potential anticancer benzenesulfonamide compounds.

Caption: General Workflow for Anticancer Benzenesulfonamide Screening.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a key regulator of the inflammatory response, and its modulation by benzenesulfonamide derivatives is an area of active research.

Caption: NF-κB Signaling Pathway in Inflammation.

References

- 1. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. remedypublications.com [remedypublications.com]

- 14. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. omicsonline.org [omicsonline.org]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. mdpi.com [mdpi.com]

- 20. inotiv.com [inotiv.com]

- 21. EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL) | Research SOP [researchsop.com]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. researchgate.net [researchgate.net]

- 24. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Assay: Inhibition of recombinant human carbonic anhydrase 9 incubated for 15 mins prior to testing by stopped flow CO2 hydration assay (CHEMBL4275753... - ChEMBL [ebi.ac.uk]

- 26. Carbonic Anhydrase Activity Assay [protocols.io]

- 27. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Chemical Safety and Handling of 4-chloro-3-nitro-N-phenylbenzenesulfonamide

Disclaimer: Specific safety and handling data for 4-chloro-3-nitro-N-phenylbenzenesulfonamide is limited in publicly available literature. This guide is primarily based on the comprehensive data available for the closely related parent compound, 4-chloro-3-nitrobenzenesulfonamide (CAS No. 97-09-6) . Researchers, scientists, and drug development professionals should handle 4-chloro-3-nitro-N-phenylbenzenesulfonamide with the assumption that it shares similar toxicological and chemical properties to 4-chloro-3-nitrobenzenesulfonamide and exercise all necessary precautions.

This technical guide provides an in-depth overview of the chemical safety, handling, and emergency procedures for 4-chloro-3-nitrobenzenesulfonamide, which should be considered as a surrogate for 4-chloro-3-nitro-N-phenylbenzenesulfonamide until more specific data becomes available.

Chemical Identification

| Identifier | Value |

| Chemical Name | 4-chloro-3-nitrobenzenesulfonamide |

| Synonyms | 3-Nitro-4-chlorobenzenesulfonamide, 4-Chloro-3-nitrobenzene-1-sulfonamide |

| CAS Number | 97-09-6[1][2] |

| Molecular Formula | C6H5ClN2O4S[1][2] |

| Molecular Weight | 236.63 g/mol [1][2] |

| Appearance | Yellow prismatic crystals[2] |

For 4-chloro-3-nitro-N-phenylbenzenesulfonamide:

| Identifier | Value |

|---|---|

| Molecular Formula | C12H9ClN2O4S[3] |

| Molecular Weight | 312.73 g/mol |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-chloro-3-nitrobenzenesulfonamide.

| Property | Value | Source |

| Melting Point | 175-176 °C | [2] |

| Boiling Point | Decomposes | |

| Density | 1.597 g/cm³ (estimate) | [2] |

| Vapor Pressure | 1.58E-07 mmHg at 25°C | [2] |

| Water Solubility | 224.8 mg/L at 15°C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 0.66 | PubChem |

| pKa | 9.28 ± 0.60 | [2] |

Hazard Identification and GHS Classification

4-chloro-3-nitrobenzenesulfonamide is classified as a hazardous substance. The GHS classification is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |

GHS Pictograms:

Signal Word: Warning[4]

Precautionary Statements:

-

Prevention: P261, P264, P271, P280[4]

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[4][5]

-

Storage: P403+P233, P405[4]

-

Disposal: P501[4]

Toxicological Information

Limited toxicological data is available for 4-chloro-3-nitrobenzenesulfonamide. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

| Toxicity Endpoint | Value | Species |

| Acute Oral LD50 | 420 mg/kg | Rat |

| Skin Corrosion/Irritation | Irritant | Rabbit |

| Serious Eye Damage/Irritation | Irritant | Rabbit |

Note: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for 4-chloro-3-nitrobenzenesulfonamide. However, some related compounds, such as 1-chloro-4-nitrobenzene, are suspected of causing cancer.

Experimental Protocols and Workflows

The following sections detail standardized workflows for handling and in case of accidental exposure to 4-chloro-3-nitrobenzenesulfonamide.

This protocol outlines the essential steps for safely handling 4-chloro-3-nitrobenzenesulfonamide in a laboratory setting.

Caption: Standard Laboratory Handling Workflow.

In the event of a spill, the following workflow should be initiated immediately.

Caption: Emergency Spill Response Workflow.

This workflow details the immediate first aid measures to be taken in case of personal exposure.

Caption: First Aid for Personal Exposure.

Signaling Pathways and Mechanism of Action

There is currently no specific information available in the reviewed literature regarding the signaling pathways or the precise mechanism of toxicity for 4-chloro-3-nitrobenzenesulfonamide or its N-phenyl derivative. The irritant effects are likely due to the chemical's reactivity with biological macromolecules in the skin, eyes, and respiratory tract. The nitroaromatic structure suggests potential for metabolic activation to reactive intermediates that could lead to broader systemic toxicity, but this has not been experimentally verified for this specific compound.

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6] Store locked up.[4]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not allow the chemical to enter drains or waterways.

This guide is intended for use by qualified personnel and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before handling 4-chloro-3-nitro-N-phenylbenzenesulfonamide or any related compounds.

References

- 1. 4-Chloro-3-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 7324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - Benzenesulfonamide, 4-chloro-3-nitro-n-phenyl- (C12H9ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

Synthesis of 4-chloro-3-nitro-N-phenylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 4-chloro-3-nitro-N-phenylbenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the chlorosulfonation of ortho-chloronitrobenzene to yield the key intermediate, 4-chloro-3-nitrobenzenesulfonyl chloride. This intermediate is subsequently reacted with aniline to produce the final product. This guide provides detailed experimental protocols, summarizes key quantitative data, and visualizes the synthesis workflow.

Step 1: Synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride

The initial step involves the electrophilic aromatic substitution of ortho-chloronitrobenzene with chlorosulfonic acid.

Experimental Protocol

A detailed experimental procedure for the synthesis of 4-chloro-3-nitrobenzenesulfonyl chloride is outlined below, based on established methods.[1][2]

Materials:

-

ortho-chloronitrobenzene

-

Chlorosulfonic acid

-

Ice

-

Water

-

Sodium bicarbonate

-

Petroleum ether (for recrystallization)

Equipment:

-

Reaction vessel equipped with a stirrer

-

Heating mantle

-

Dropping funnel

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a reaction vessel equipped with a stirrer, add 4 to 5 molar equivalents of chlorosulfonic acid to 1 molar equivalent of ortho-chloro-nitrobenzene.

-

Heat the mixture with agitation. The reaction is initiated at approximately 100°C, as indicated by the evolution of hydrogen chloride gas.

-

The temperature of the reaction mixture is maintained and gradually increased. One reported method involves heating at 100°C for one hour, then at 110°C for one hour, followed by 120°C for another hour, and finally at 130°C for three hours to ensure the completion of the reaction.[1] An alternative optimized condition suggests heating at 120°C for 4 hours.[2]

-

After the reaction is complete, the mixture is carefully poured onto a slurry of crushed ice and water.

-